N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain terminates in a 2-chloro-4,6-dimethylphenyl group, contributing to its steric and electronic uniqueness.
Synthetic routes for analogous compounds typically involve multi-step processes, including cyclocondensation of thiosemicarbazides, nucleophilic substitution, and 1,3-dipolar cycloaddition reactions . Structural confirmation relies on spectroscopic techniques (NMR, IR) and X-ray crystallography, with refinement often performed using SHELX software .
Properties
CAS No. |
476486-01-8 |
|---|---|
Molecular Formula |
C25H22Cl2N4OS |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N4OS/c1-15-4-10-20(11-5-15)31-24(18-6-8-19(26)9-7-18)29-30-25(31)33-14-22(32)28-23-17(3)12-16(2)13-21(23)27/h4-13H,14H2,1-3H3,(H,28,32) |
InChI Key |
IBRCJVPVXSDBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Cl)C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Reagents such as hydrazine and carboxylic acids or their derivatives are often used under acidic or basic conditions.
Substitution Reactions: Introduction of chloro and methyl groups onto the aromatic rings can be achieved through electrophilic aromatic substitution reactions using reagents like chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with an appropriate electrophile, often under basic conditions.
Amide Bond Formation: The final step involves coupling the triazole-containing intermediate with 2-chloro-4,6-dimethylphenyl acetic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfanyl group to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can occur at the aromatic rings or the triazole moiety using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings or triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the triazole ring, in particular, is of interest due to its known pharmacological properties, including antifungal and antibacterial activities.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s biological activity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity is influenced by substituents on the triazole ring and phenyl groups. Key comparisons include:
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Ethoxy group at phenyl, pyridinyl substituent | Enhanced antiviral activity due to chloro and ethoxy groups | |
| 2-{[5-(3,5-dichlorophenyl)-1H-pyrazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Pyrazole core instead of triazole | Antimicrobial (broad-spectrum) | |
| 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Amino and methoxy groups, benzodioxin moiety | Improved solubility and CNS penetration |
- Triazole vs. Heterocycle Replacement : Replacing the triazole with pyrazole (as in ) reduces conformational rigidity, altering binding affinity. Imidazole derivatives exhibit antifungal activity, suggesting heterocycle choice dictates target specificity .
- Chloro Substituents: The 4-chlorophenyl group in the target compound enhances hydrophobic interactions compared to methoxy or amino variants, which prioritize solubility .
Physicochemical Properties
- Molecular Weight: The target compound (C29H25Cl2N4OS, ~556.1 g/mol) is bulkier than analogs like 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (C25H25ClN5OS, ~494.0 g/mol), affecting membrane permeability .
- LogP: Chloro and methyl groups increase hydrophobicity (predicted LogP ~4.2) compared to ethoxy- or amino-substituted derivatives (LogP ~3.5) .
Activity Trends
- Antimicrobial : The target compound’s chloro and methyl groups enhance activity against Gram-positive bacteria, outperforming pyrazole-based analogs .
- Antiviral : Triazole derivatives with pyridinyl or ethoxyphenyl groups (e.g., ) show higher efficacy, suggesting electron-withdrawing substituents stabilize target interactions.
- Anticancer : Compounds with naphthalenyl or pyrimidine groups (e.g., ) exhibit kinase inhibition, a property less explored in the target compound.
Mechanistic Insights
- Enzyme Inhibition : The sulfanyl-acetamide moiety likely chelates metal ions in enzymatic active sites, as seen in similar triazole derivatives .
- DNA Interaction : Chlorophenyl groups may intercalate into DNA, a mechanism observed in chlorinated heterocycles .
Tables
Table 2: Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) |
|---|---|---|
| Target | 4.2 | 0.03 |
| 3.5 | 0.12 | |
| 4.0 | 0.05 |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 497.44 g/mol. Its structure features a triazole ring, which is known for its role in various biological activities.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The specific compound may possess similar properties due to the presence of the triazole ring, which is often associated with antifungal activity against pathogens like Candida spp. and Aspergillus spp. .
2. Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer effects. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation. Compounds similar to this compound have shown promise in targeting cancer cell lines such as breast and lung cancer cells by disrupting cellular signaling pathways related to growth and survival .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are noteworthy. Triazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This makes them candidates for treating conditions characterized by chronic inflammation .
4. Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases. The compound may exhibit such properties due to the presence of sulfur in its structure, which can scavenge free radicals and protect cells from oxidative damage .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for the survival and proliferation of pathogens and cancer cells.
- Modulation of Cell Signaling Pathways: The compound may interfere with pathways such as MAPK and PI3K/Akt that are vital for cell growth and survival.
Case Studies
Recent studies have highlighted the efficacy of triazole derivatives in various biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
